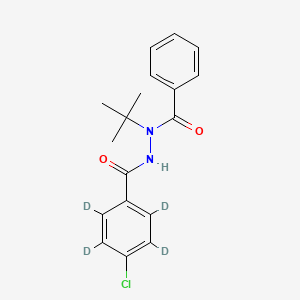

Halofenozide-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Halofenozide-d4 is a labeled analogue of Halofenozide, a dibenzoylhydrazine-based pesticide. It is an ecdysteroid agonist used primarily for controlling white grubs. The compound functions by interfering with the normal growth and development of insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Halofenozide-d4 can be synthesized from tert-butylhydrazine hydrochloride and the corresponding substituent benzoyl chloride using Schotten-Baumann conditions . The presence of the bulky tert-butyl group on the hydrazine allows the acid chlorides to be reacted in a sequential and highly regio-specific manner .

Industrial Production Methods

The industrial production of this compound involves the use of stable isotope labeling techniques. This allows researchers to study metabolic pathways in vivo in a safe manner.

Análisis De Reacciones Químicas

Types of Reactions

Halofenozide-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Halofenozide-d4 has a wide range of scientific research applications, including:

Mecanismo De Acción

Halofenozide-d4 functions as an ecdysteroid agonist, mimicking the actions of the insect molting hormone, 20-hydroxyecdysone. It binds directly to the binding sites of 20-hydroxyecdysone and acts as a full agonist at that site. This induces premature apolysis, causing larvae to stop feeding and initiate molting prematurely. The larvae then exhibit symptoms of hyperecdysonism, such as slipping their old head capsules and failing to complete ecdysis .

Comparación Con Compuestos Similares

Similar Compounds

Tebufenozide: Another dibenzoylhydrazine-based pesticide with similar insecticidal properties.

Methoxyfenozide: Exhibits high insecticide efficacy and selectivity against Lepidoptera.

Chromafenozide: A non-steroidal ecdysone agonist developed as an insecticide against Lepidoptera.

Uniqueness

Halofenozide-d4 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Its specific action as an ecdysteroid agonist makes it highly effective in controlling insect populations by disrupting their growth and development.

Actividad Biológica

Halofenozide-d4, also known as RH-0345, is a synthetic compound classified as an ecdysteroid agonist. It belongs to a novel class of insect growth regulators (IGRs) that mimic the action of the natural molting hormone, 20-hydroxyecdysone. This article explores the biological activity of this compound, focusing on its effects on insect growth and reproduction, along with relevant research findings and case studies.

- Molecular Formula : C₁₈H₁₉ClN₂O₂

- Molecular Weight : 330.81 g/mol

- Melting Point : 198.0-199.0 °C

- Density : 1.205 g/cm³

- CAS Number : 112226-61-6

This compound acts by binding to ecdysteroid receptors in insects, leading to the activation of genes associated with molting and development. This mechanism disrupts normal growth patterns, ultimately affecting reproduction and survival rates in target species.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly affects the reproductive physiology of insects:

- Cell Viability Assay :

In Vivo Studies

In vivo experiments further elucidate the compound's impact on insect reproduction:

- Study Parameters :

- Dosage : Topical application of 5 and 10 μg

- Organism : Newly emerged adult females of T. molitor

- Findings :

Case Studies

Several case studies have highlighted the practical applications and effects of this compound in pest management:

-

Impact on Oviposition and Egg Quality :

- A study focused on the reproductive output of T. molitor revealed that exposure to this compound led to a marked reduction in egg production and viability. This suggests potential applications for controlling pest populations through targeted reproductive disruption.

- Behavioral Effects on Insects :

Comparative Analysis with Other IGRs

| Compound | Mechanism of Action | Target Organisms | Efficacy |

|---|---|---|---|

| This compound | Ecdysteroid agonist | T. molitor | High |

| Methoprene | Juvenile hormone mimic | Various insects | Moderate |

| Pyriproxyfen | Juvenile hormone mimic | Mosquitoes | High |

Propiedades

IUPAC Name |

N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKHSLKYRMDDNQ-IRYCTXJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.